molecular formula C6H15ClN2O B1429958 N-methyl-4-(methylamino)butanamide hydrochloride CAS No. 1121527-44-3

N-methyl-4-(methylamino)butanamide hydrochloride

Cat. No. B1429958
M. Wt: 166.65 g/mol
InChI Key: MOWJCCMTOONXKZ-UHFFFAOYSA-N
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Description

“N-methyl-4-(methylamino)butanamide hydrochloride” is a chemical compound with the CAS Number: 1121527-44-3 . It has a molecular weight of 166.65 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “N-methyl-4-(methylamino)butanamide hydrochloride” is C5H11NO . The molecular weight is 101.1469 .


Physical And Chemical Properties Analysis

“N-methyl-4-(methylamino)butanamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 166.65 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : N-methyl-4-(methylamino)butanamide hydrochloride is involved in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, a process involving reactions with hydrochloric acid and other compounds (Zhou Yawen, 2004).

  • Reactions with Aliphatic Amines : The compound also participates in reactions with aliphatic amines. This includes reactions with N-(2,2-dichloro-1-cyanoethenyl)amides to form novel compounds, indicating its role in the development of diverse chemical structures (O. Shablykin, S. Chumachenko, V. Brovarets, 2021).

  • Corrosion Inhibition : Another application is in corrosion inhibition, where derivatives of N-methyl-4-(methylamino)butanamide have been studied for their effects on the corrosion of low carbon steel in acidic environments (O. Khalifa, S. M. Abdallah, 2011).

Biomedical and Pharmacological Applications

  • Supramolecular Assemblies : In biomedical research, derivatives of N-methyl-4-(methylamino)butanamide hydrochloride have been used to prepare supramolecular assemblies with potential applications in drug delivery or tissue regeneration. These assemblies show no cytotoxicity to mammalian fibroblasts (Nicole M. Cutrone et al., 2017).

  • Synthesis of Inhibitors : The compound has been used in the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which are investigated as inhibitors and potential candidates for depigmentation drugs (H. Raza et al., 2019).

Analytical and Synthetic Chemistry

  • Analytical Studies : In analytical chemistry, studies have been conducted to understand the metabolic pathways of certain drugs, where N-methyl-4-(methylamino)butanamide hydrochloride and its derivatives play a key role (K. Zaitsu et al., 2009).

  • Synthetic Pathways : The compound is also involved in synthetic pathways, such as the synthesis of (±)-methyl jasmonate, showcasing its versatility in chemical synthesis (Piotr Jaunky et al., 2017).

Safety And Hazards

The safety information for “N-methyl-4-(methylamino)butanamide hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

N-methyl-4-(methylamino)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-7-5-3-4-6(9)8-2;/h7H,3-5H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWJCCMTOONXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(methylamino)butanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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